Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride
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Overview
Description
“Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate in methanol afforded methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylate .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, acylation of the piperazino nitrogen led to a drop in potency in a biological assay .Physical And Chemical Properties Analysis
The compound has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound’s topological polar surface area is 29.8 Ų .Scientific Research Applications
- EN300-7426645 has shown promise as an antitumor agent. Researchers have investigated its effects on cancer cells, particularly in inhibiting their growth and proliferation . Further studies are needed to explore its mechanism of action and potential clinical applications.
- The compound exhibits antimicrobial activity against bacteria and fungi. It could be explored as a novel antimicrobial agent for combating infections .
- EN300-7426645 may have antiviral properties. Researchers have studied its effects against certain viruses, but more comprehensive investigations are necessary to validate its potential in antiviral therapy .
- Antioxidants play a crucial role in protecting cells from oxidative damage. EN300-7426645 has demonstrated antioxidant properties, which could be relevant for various health conditions .
- Chronic inflammation contributes to various diseases. EN300-7426645 might have anti-inflammatory effects, making it a candidate for therapeutic interventions .
- Some indole derivatives, including EN300-7426645, have been investigated for their ulcerogenic potential. Researchers have explored their effects on gastric mucosa .
- EN300-7426645’s heterocyclic structure suggests it could have diverse biological activities. These might include antipyretic, antidiabetic, and anti-allergic effects .
Antitumor Activity
Antimicrobial Properties
Antiviral Potential
Antioxidant Activity
Anti-Inflammatory Effects
Ulcerogenic Activity
Other Potential Applications
Mechanism of Action
Target of action
Compounds in the pyrrolo[3,4-c]pyrazole class have been studied for a broad spectrum of pharmacological properties
Biochemical pathways
Pyrrolo[3,4-c]pyrazole derivatives have been found to affect various biochemical pathways, including those involved in analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Result of action
Related compounds have shown a range of effects, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .
properties
IUPAC Name |
methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-11-6-4-9-7(8(12)13-2)5(6)3-10-11;;/h3,7,9H,4H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVUYYZMHYJCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(NC2)C(=O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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